molecular formula C8H15N B6238037 3-cyclopropyl-3-methylpyrrolidine CAS No. 1251055-56-7

3-cyclopropyl-3-methylpyrrolidine

Cat. No.: B6238037
CAS No.: 1251055-56-7
M. Wt: 125.21 g/mol
InChI Key: ZZOPCUPXWPRJSL-UHFFFAOYSA-N
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Description

3-cyclopropyl-3-methylpyrrolidine is a heterocyclic organic compound characterized by a pyrrolidine ring substituted with a cyclopropyl and a methyl group at the third position. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-3-methylpyrrolidine typically involves the following steps:

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and continuous flow systems for efficient cyclization and methylation processes.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-3-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a catalyst (e.g., palladium on carbon) can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopropyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride, sulfonates in polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Alkylated or sulfonated pyrrolidine derivatives.

Scientific Research Applications

3-cyclopropyl-3-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly in the field of neuropharmacology.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-3-methylpyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropylpyrrolidine: Lacks the methyl group, potentially altering its chemical reactivity and biological activity.

    3-methylpyrrolidine: Lacks the cyclopropyl group, which may affect its steric and electronic properties.

    Cyclopropylamine: Contains a cyclopropyl group but lacks the pyrrolidine ring, leading to different chemical and biological properties.

Uniqueness

3-cyclopropyl-3-methylpyrrolidine is unique due to the presence of both cyclopropyl and methyl groups on the pyrrolidine ring, which can significantly influence its chemical reactivity and biological interactions. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

CAS No.

1251055-56-7

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

3-cyclopropyl-3-methylpyrrolidine

InChI

InChI=1S/C8H15N/c1-8(7-2-3-7)4-5-9-6-8/h7,9H,2-6H2,1H3

InChI Key

ZZOPCUPXWPRJSL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)C2CC2

Purity

95

Origin of Product

United States

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